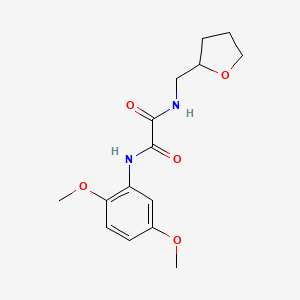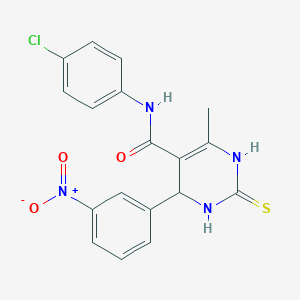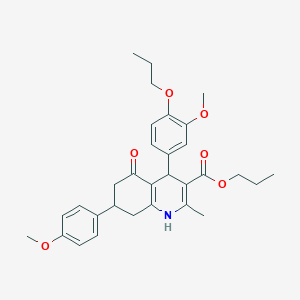
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as TFMPP, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. TFMPP has been used for scientific research purposes due to its unique molecular structure and mechanism of action.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are involved in the regulation of neurotransmitter release. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to produce a range of biochemical and physiological effects, including changes in mood, appetite, and sleep. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to increase heart rate and blood pressure, which may be related to its cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for use in lab experiments, including its unique molecular structure and mechanism of action. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used to study the effects of psychoactive drugs on behavior and cognition, and may have potential therapeutic applications. However, N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several limitations, including its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, including the development of new psychoactive drugs based on its molecular structure and mechanism of action. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide may also have potential therapeutic applications for the treatment of mood disorders and other psychiatric conditions. Further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, as well as its potential for abuse and long-term effects.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized using a variety of methods, including the reaction between 2,5-dimethoxybenzaldehyde and 2-(tetrahydrofuran-2-yl)ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride to yield N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used in scientific research to study its effects on neurotransmitter systems, including serotonin and dopamine. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been used to study the effects of psychoactive drugs on behavior and cognition.
Propriétés
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-20-10-5-6-13(21-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-22-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWCHPITFIBGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5059414.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5059421.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5059434.png)
![1-acetyl-17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5059442.png)
![2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5059444.png)
![3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5059448.png)


![4-(1-adamantyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5059470.png)
![4-(3,4-dimethylphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5059484.png)
![4-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5059490.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)